6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It features a fused ring system combining pyrazole and pyrimidine moieties, which are known for their presence in various biologically active molecules.
Mechanism of Action
Target of Action
NSC1396, also known as 1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one or 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
NSC1396 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication
Biochemical Pathways
The primary biochemical pathway affected by NSC1396 is the cell cycle regulation pathway . By inhibiting CDK2, NSC1396 disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The inhibition of CDK2 by NSC1396 leads to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This makes NSC1396 a promising candidate for further investigation as a potential anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-mercapto-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties.
Scientific Research Applications
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A similar compound with a slightly different structure, used in biochemical research.
6-Mercapto-3-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one: Another related compound with similar biological activities.
PF-04447943: A pyrazolopyrimidine derivative known for its role as a PDE9A inhibitor.
Uniqueness
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the mercapto group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABGLOSTBYANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402303 | |
Record name | NSC1396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-27-0 | |
Record name | NSC1396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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